molecular formula C10H6ClNO2 B12894515 (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one

(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12894515
M. Wt: 207.61 g/mol
InChI Key: FSFZBUCNVBXRQH-SOFGYWHQSA-N
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Description

(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and reactivity It belongs to the class of oxazolones, which are heterocyclic compounds containing an oxazole ring fused with a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-phenyloxazol-5(4H)-one with chlorinating agents. One common method is the reaction with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Electrophiles: Halogens, acids, and alkylating agents.

    Solvents: Dichloromethane, chloroform, and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cycloaddition reactions can produce fused heterocyclic compounds .

Scientific Research Applications

(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s reactivity makes it a valuable building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one involves its ability to react with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design drugs that target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

(4E)-4-(chloromethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C10H6ClNO2/c11-6-8-10(13)14-9(12-8)7-4-2-1-3-5-7/h1-6H/b8-6+

InChI Key

FSFZBUCNVBXRQH-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/Cl)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CCl)C(=O)O2

Origin of Product

United States

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